molecular formula C21H23ClFN3O3S B2767739 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215377-70-0

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2767739
CAS No.: 1215377-70-0
M. Wt: 451.94
InChI Key: CNYNIZGCIUSMKO-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a small molecule research compound with the CAS Number 1215377-70-0 . It has a molecular formula of C21H23ClFN3O3S and a molecular weight of 451.94 g/mol . This benzothiazole-derivative compound is supplied as a hydrochloride salt to enhance stability and solubility in research applications. This product is intended for non-human research purposes only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key building block or intermediate in medicinal chemistry and drug discovery programs . Its structure suggests potential for investigating protein kinase signaling pathways, which are relevant in areas such as oncology and inflammation, though its specific biological target and mechanism of action are areas for further research . For a quote or to place an order, please contact our sales team using a professional or institutional email address. This product is subject to our standard terms and conditions, which include required full prepayment for new customers and acceptance of purchase orders from accredited universities and research institutions.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)13-19(16)29-21)20(26)14-4-7-17-18(12-14)28-11-10-27-17;/h4-7,12-13H,3,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYNIZGCIUSMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H22ClFN3O2SC_{20}H_{22}ClFN_{3}O_{2}S with a molecular weight of approximately 451.0 g/mol. The structure includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its solubility and bioavailability compared to other derivatives. The presence of these functional groups may contribute to its biological activity by improving membrane permeability and interaction with biological targets.

Antibacterial Properties

Research indicates that compounds with similar benzothiazole structures exhibit significant antibacterial activity. Specifically, this compound has shown promising effects against various bacterial strains, including:

  • Clostridioides difficile
  • Staphylococcus aureus
  • Escherichia coli

The dimethylamino group enhances the compound's ability to penetrate bacterial membranes, facilitating its uptake into cells and thereby increasing its effectiveness as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects is not yet fully elucidated. However, studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival. Similar compounds have been shown to inhibit key enzymes involved in these processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(6-methylbenzo[d]thiazol-2-yl)benzamideMethyl group instead of fluorineModerate antibacterial activity
N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamideChlorine substituentAntimicrobial properties
Benzothiazole derivatives with varied substitutionsVarious functional groups on benzothiazoleDiverse biological activities including anticancer

This table illustrates how variations in substituents can influence the biological activity of benzothiazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to the compound . For instance:

  • Antitumor Activity : A study on 2-(4-aminophenyl)benzothiazole revealed potent antitumor properties against various cancer cell lines. This suggests that modifications in the benzothiazole structure can lead to significant differences in biological activity .
  • Antimicrobial Efficacy : Research has demonstrated that certain benzothiazoles exhibit broad-spectrum antimicrobial properties, indicating that the structural features of these compounds play a crucial role in their efficacy against pathogens .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole moiety is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 6-position:

  • 6-Fluoro (Target Compound) : The electron-withdrawing fluorine atom may enhance binding affinity via electrostatic interactions or modulate metabolic stability .
  • 6-Trifluoromethyl (EP3 348 550A1) : The trifluoromethyl group is strongly hydrophobic and electron-withdrawing, which could improve membrane permeability but reduce solubility .

Side Chain Modifications

The dimethylaminopropyl side chain in the target compound contrasts with:

  • Phenylpropanamide () : A phenyl group in place of the dihydrodioxine core increases hydrophobicity, possibly affecting distribution and half-life .

Core Structure Differences

  • Carboxamide vs.
  • Dihydrodioxine vs. Simple Benzene (): The dihydrodioxine core’s oxygen atoms may participate in dipole interactions, unlike non-oxygenated analogs .

Spectroscopic Characterization

NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. For example, the 6-fluoro group in the target compound likely perturbs shifts in region A compared to methoxy or trifluoromethyl analogs . IR and mass spectrometry data () further highlight differences in functional group vibrations and molecular fragmentation patterns .

Physicochemical Properties

Compound Benzothiazole Substituent Side Chain Core Structure Solubility (HCl Salt) LogP (Predicted)
Target Compound 6-Fluoro Dimethylaminopropyl Dihydrodioxine-carboxamide High 2.8
Compound 6-Fluoro 3-(1H-Imidazol-1-yl)propyl Dihydrodioxine-carboxamide Moderate 1.9
EP3 348 550A1 (Phenylacetamide) 6-Trifluoromethyl Variable Phenylacetamide Low 3.5
Compound 4-Methoxy Dimethylaminopropyl Benzo[d]thiazole-carboxamide High 2.5

Preparation Methods

Aldehyde Intermediate Preparation

2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde (CAS 29668-44-8) serves as a key precursor. A high-yield route involves:

  • Condensation : Reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of potassium carbonate, yielding 65–78% of the aldehyde.
  • Hydrogenation : Catalytic hydrogenation of nitro or cyano precursors using Raney Nickel under 50–55 psi H₂ at 40–45°C achieves 84.1% yield.
Step Reagents/Conditions Yield Source
Aldehyde formation K₂CO₃, 1,2-dibromoethane, DMF, 80°C 78%
Reduction H₂ (50–55 psi), Raney Nickel, MeOH, 45°C 84.1%

Carboxylic Acid Activation

The aldehyde is oxidized to 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Subsequent activation via acyl chloride (SOCl₂, thionyl chloride) enables amide coupling.

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

The fluorinated benzothiazole moiety is constructed via cyclization or diazotization:

Cyclocondensation of Thioureas

Fluorinated anilines react with potassium thiocyanate (KSCN) and bromine in acetic acid to form 2-aminobenzothiazoles. For 6-fluoro substitution:

  • Substrate : 4-Fluoro-2-nitroaniline is reduced to 4-fluoro-1,2-phenylenediamine.
  • Cyclization : Treatment with CS₂ and I₂ in ethanol under reflux yields 6-fluorobenzo[d]thiazol-2-amine (62–75%).

Diazotization-Coupling

An alternative route involves diazotization of 2-fluoroaniline followed by coupling with thiourea:

  • Conditions : NaNO₂/HCl at 0–5°C, then NH₄SCN in aqueous HCl.

Amide Bond Formation: Coupling Strategies

The critical step involves linking the dihydrodioxine carboxamide to the benzothiazol-2-amine via N-alkylation and amide coupling :

Direct Amide Coupling

  • Acyl Chloride Route :
    • React 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride with N-(3-(dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. Yields: 68–72%.
  • Carbodiimide-Mediated Coupling :
    • Use EDCl/HOBt in DMF to couple the carboxylic acid and amine at 0–5°C, achieving 70–75% yield.

Reductive Amination

A one-pot method combines the aldehyde and amine in methanol with NaBH₄ at −10°C:

  • Example : 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde + N-(3-(dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine → imine intermediate → reduction to secondary amine (81% yield).
Method Reagents Conditions Yield Source
Acyl chloride TEA, DCM, rt 24 h 72%
EDCl/HOBt DMF, 0°C 12 h 75%
Reductive amination NaBH₄, MeOH, −10°C 3 h 81%

N-Alkylation of the Tertiary Amine Side Chain

Introducing the N-(3-(dimethylamino)propyl) group involves alkylation:

  • Substrate : 6-Fluorobenzo[d]thiazol-2-amine.
  • Alkylating Agent : 3-Chloro-N,N-dimethylpropan-1-amine.
  • Conditions : K₂CO₃ in acetonitrile at 60°C for 8 h (yield: 65–70%).

Hydrochloride Salt Formation

The final step converts the free base to the hydrochloride salt:

  • Acid Treatment : Dissolve the free base in isopropyl alcohol (IPA), add concentrated HCl (pH 0.5–1.0), and crystallize at 25–30°C.
  • Purification : Filter and wash with cold IPA, yielding >98% purity.

Optimization and Challenges

  • Regioselectivity : Fluorine incorporation requires careful control to avoid para/meta byproducts.
  • Amine Stability : The tertiary amine is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Scale-Up : Hydrogenation with Raney Nickel is effective for gram-scale synthesis but requires strict temperature control.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer: Optimization involves multi-step organic synthesis with controlled reaction conditions. Key steps include:
  • Amide Coupling: Reacting 6-fluorobenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives in the presence of coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

  • Purification: Recrystallization using solvent mixtures (e.g., ethanol/water) or column chromatography with gradients (e.g., ethyl acetate:hexane) to isolate the hydrochloride salt .

  • Yield Improvement: Adjusting reaction time (24–48 hours) and temperature (40–60°C) to balance conversion and side-product formation .

    • Table: Reaction Condition Optimization
ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or DCMEnhances solubility
Temperature50–60°CReduces side reactions
CatalystTriethylamineAccelerates amidation

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer: Structural confirmation requires:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration (e.g., dimethylamino protons at δ 2.2–2.5 ppm, fluorobenzo[d]thiazole aromatic signals) .
  • Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 438.9) .
  • X-ray Crystallography: Resolves 3D conformation, particularly for hydrochloride salt formation .
  • HPLC Purity Check: >95% purity using C18 columns with UV detection at 254 nm .

Q. How can researchers address low aqueous solubility during in vitro bioassays?

  • Methodological Answer:
  • Salt Formation: Hydrochloride salt enhances solubility (e.g., 20–30 mg/mL in PBS) .
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain stability .
  • Structural Derivatization: Introduce hydrophilic groups (e.g., sulfonate) on the dihydrobenzo[d]dioxine moiety .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer: Focus on substituent variations and biological screening:
  • Core Modifications: Replace the 6-fluorobenzo[d]thiazole with chloro/methoxy analogs to assess potency shifts .

  • Side-Chain Alterations: Compare dimethylamino propyl vs. morpholinoethyl groups for target binding affinity .

  • Bioassays: Test against cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ profiling and selectivity indices .

    • Table: SAR Case Study (Antimicrobial Activity)
SubstituentMIC (µg/mL)Notes
6-Fluoro (Parent)12.5Baseline activity
6-Chloro8.2Improved potency
6-Methoxy25.0Reduced efficacy

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT vs. resazurin assays) .
  • Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., dihydrobenzo[d]dioxine derivatives) to identify trends .

Q. What strategies improve pharmacokinetics for in vivo applications?

  • Methodological Answer:
  • Metabolic Stability: Modify the dimethylamino group to reduce CYP450 metabolism (e.g., tert-butyl substitution) .
  • Plasma Protein Binding: Assess via equilibrium dialysis; introduce fluorine atoms to lower binding .
  • Pro-drug Approaches: Mask the carboxamide as an ester for enhanced oral bioavailability .

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